![molecular formula C12H23LiO6 B2493982 Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate CAS No. 2377033-83-3](/img/structure/B2493982.png)
Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C12H23LiO6 and its molecular weight is 270.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Applications in Lithium-Ion Batteries
Silane compounds, including the likes of {3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-propyl}trimethylsilane, have been leveraged as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules have showcased the capability to dissolve various lithium salts efficiently. Specifically, lithium bis(oxalato)borate (LiBOB) is highlighted as a compatible salt for these silane molecules, offering excellent passivation on graphite anodes. Such silane-based electrolytes demonstrate notable stability and high lithium-ion conductivities, indicating potential for substantial usage in lithium-ion batteries (Amine et al., 2006).
2. Electrolyte Additives and SEI Film Formation
{3-[2-(2-methoxyethoxy)ethoxy]-propyl} triethoxysilane (TESM2) was synthesized and used as an electrolyte additive to enhance the performance of lithium-ion batteries (LIBs). This compound played a pivotal role in the improvement of cycling performances and C-rate capabilities of LIBs. Remarkably, with TESM2 as an additive, the batteries delivered high specific capacities with minimal capacity loss over numerous cycles, showcasing its efficacy in forming stable solid electrolyte interphase (SEI) films on graphite anodes (Qin et al., 2013).
3. Polymer Electrolytes for Enhanced Stability
A modified polyphosphazene incorporating 2-(2-methoxyethoxy)ethoxy side groups and anionic trifluoroborate groups was developed to address the low lithium ion conductivities of conventional lithium salt-containing polymers. This innovative approach, combined with UV-induced radiation cross-linking for mechanical stability, resulted in electrolytes with substantial electrochemical stability, high total and lithium conductivities, and improved dendrite suppression capabilities. These properties point towards the creation of a more conductive solid electrolyte interphase (SEI), making these materials promising for lithium battery applications (Schmohl et al., 2018).
4. Steric Hindrance in Solvation Structures
Research has indicated that altering the solvation structures of Li+ ions can significantly enhance the electrochemical stability of electrolytes. By substituting methoxy groups with larger-sized ethoxy groups, the resulting compounds were theorized to exhibit a weaker solvation ability and an anion-rich inner solvation shell. This modification led to improved interfacial stability at both the cathode and anode, demonstrating the importance of molecular design in developing non-fluorinated ether-based electrolyte solvents for high-voltage Li metal batteries (Chen et al., 2021).
作用機序
Target of Action
It is known that lithium salts are often used in batteries due to their high energy density .
Mode of Action
The mode of action of EN300-7445322 involves its unique molecular geometry. This compound, which is an asymmetric lithium salt, has a pseudo-crown ether-like, folded molecular geometry . This unique geometry promotes the formation of an inorganic-rich solid-electrolyte interphase (SEI), which is highly compatible with lithium metal anodes . The SEI is a protective layer that forms on the surface of lithium-based anodes as the electrolyte is decomposed .
Biochemical Pathways
The biochemical pathways affected by EN300-7445322 are primarily related to the operation of lithium metal batteries. The compound facilitates the dissolution of initially formed SEIs, speeding up this process threefold . This can slow down the corrosion of the anodes and the growth of dendrites, by prompting the SEI to "clean itself" . This self-cleaning mechanism can significantly improve the performance of lithium metal batteries .
Pharmacokinetics
It is known that the compound enables carbonate electrolytes with a large apparent donor number and lithium ion transference number . This leads to excellent compatibility with lithium metal anodes even at high current densities .
Result of Action
The result of the action of EN300-7445322 is an improvement in the performance of lithium metal batteries. The compound’s unique molecular geometry and self-cleaning mechanism lead to the formation of an inorganic-rich SEI, which enhances compatibility with lithium metal anodes . This results in improved power density and cycling stability of the batteries .
Action Environment
The action of EN300-7445322 can be influenced by various environmental factors. For instance, the performance of lithium metal batteries, where the compound is used, can be affected by temperature, humidity, and the chemical environment within the battery . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTNLPQFXWBWCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23LiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)
![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)
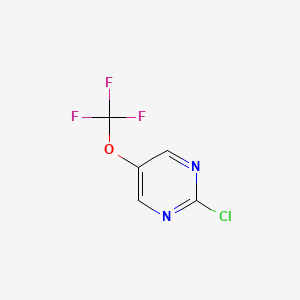
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2493908.png)
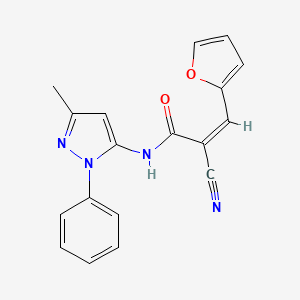
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)
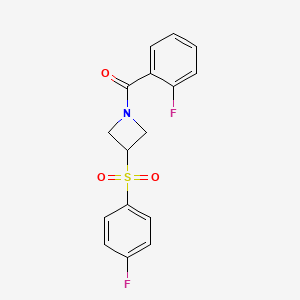
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![1-[(2-fluorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493916.png)
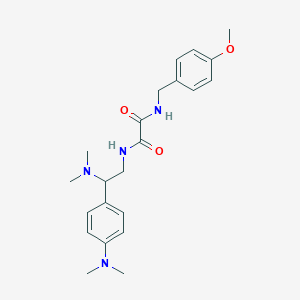
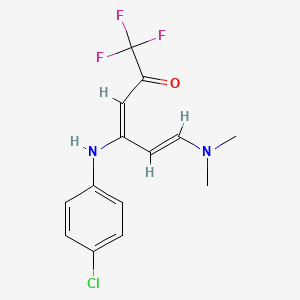
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)
